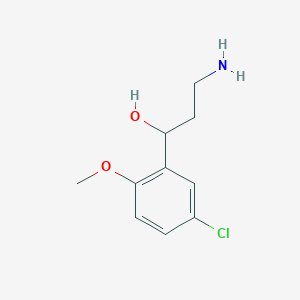

3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol

描述

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key NMR signals (hypothesized based on analogous structures):

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 1.70–1.90 (m, 2H) | H₂ (CH₂) |

| ¹H | 3.10–3.30 (m, 2H) | H₃ (CH₂NH₂) |

| ¹H | 3.85 (s, 3H) | OCH₃ |

| ¹H | 4.60–4.80 (br, 1H) | OH |

| ¹H | 6.80–7.40 (m, 3H) | Aromatic H |

| ¹³C | 55.2 | OCH₃ |

| ¹³C | 113.5–153.0 | Aromatic C |

Infrared (IR) Spectroscopy

- 3350–3200 cm⁻¹ : O-H and N-H stretches.

- 1250 cm⁻¹ : C-O (methoxy).

- 750 cm⁻¹ : C-Cl stretch.

Mass Spectrometry (MS)

- Molecular ion peak : m/z 215.07 (M⁺, calculated for C₁₀H₁₄ClNO₂).

- Fragment at m/z 170: Loss of -CH₂CH₂NH₂.

- Base peak at m/z 139: Chlorinated aromatic fragment.

X-ray Crystallographic Studies and Conformational Analysis

While direct X-ray crystallographic data for this compound is limited, analogous studies on related amino alcohols reveal:

- Conformational preferences : The propanol chain adopts a staggered conformation to minimize steric strain.

- Hydrogen bonding : Intramolecular H-bonding between the hydroxyl and amino groups stabilizes the structure.

- Aromatic stacking : The chlorinated phenyl group may participate in weak van der Waals interactions in crystalline states.

A hypothetical unit cell (based on similar compounds) would likely belong to a monoclinic system with space group P2₁/c, featuring: $$ a = 10.2 \, \text{Å}, \, b = 8.5 \, \text{Å}, \, c = 12.1 \, \text{Å}, \, \beta = 95^\circ $$ These parameters suggest a tightly packed lattice driven by H-bonding and halogen interactions.

属性

IUPAC Name |

3-amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO2/c1-14-10-3-2-7(11)6-8(10)9(13)4-5-12/h2-3,6,9,13H,4-5,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCSHZDEMKHFGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reduction of Amino Acid or Ester Precursors

One common approach is the reduction of corresponding amino acid derivatives or esters that contain the 5-chloro-2-methoxyphenyl group. Lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) under inert atmosphere and reflux conditions is frequently employed to reduce carboxylic acid groups to primary alcohols, yielding the target aminopropanol.

| Step | Reagents & Conditions | Outcome | Yield |

|---|---|---|---|

| 1 | 3-Amino-3-(5-chloro-2-methoxyphenyl)propionic acid or ester | Starting material | - |

| 2 | LiAlH4 in THF, 0°C to reflux, 5 h, inert atmosphere | Reduction to 3-amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol | Moderate to good (ca. 50-70%) |

This method is adapted from analogous syntheses of 3-amino-3-(p-methoxyphenyl)-1-propanol derivatives reported in the literature, where the reduction step is critical for converting the acid to the corresponding alcohol while preserving the amino group integrity.

Nucleophilic Substitution of Halogenated Intermediates

Another approach involves preparing a halogenated propanol intermediate, such as 3-chloro-1-(5-chloro-2-methoxyphenyl)propan-1-ol, followed by nucleophilic substitution with ammonia or methylamine to introduce the amino group.

- The halogenated intermediate can be synthesized via chlorination of the corresponding alcohol or through enzymatic halogenation.

- The substitution reaction is typically performed under mild heating with excess amine to ensure complete conversion.

- Solvent extraction and crystallization are used to purify the product.

Example from Patent Literature:

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | (1S)-3-chloro-1-(2-thienyl)propan-1-ol (analogous substrate) | Halogenated intermediate | Prepared via enzymatic or chemical halogenation |

| 2 | Sodium iodide, then methylamine | Amino-substituted propanol | Extraction with solvents like toluene or ethyl acetate enhances yield |

Though the exact substrate differs, this method illustrates the feasibility of halogen substitution to install amino groups on propanol derivatives.

Aziridine Ring-Opening Strategies

Aziridine intermediates bearing aryl substituents can be regio- and stereoselectively opened by nucleophilic amines or water under acidic or neutral conditions to yield amino alcohols.

- Aziridines are prepared by cyclization of haloalkyl amines or via azide intermediates.

- Ring-opening with amines (e.g., methylamine, diethylamine) under reflux or microwave irradiation affords the aminopropanol skeleton.

- The regioselectivity and stereochemistry depend on the aziridine substitution pattern and reaction conditions.

| Step | Reagents & Conditions | Outcome | Yield |

|---|---|---|---|

| 1 | trans-2-aryl-3-(hydroxymethyl)aziridines | Aziridine intermediate | Prepared via cyclization |

| 2 | Heating in methanol or water with amine catalyst | Anti-2-amino-3-arylpropan-1-ols | Good to excellent |

This approach has been used to prepare various 2-amino-3-arylpropan-1-ols and can be adapted for this compound by selecting appropriate aryl aziridine precursors.

Enzymatic and Biocatalytic Methods

Biocatalysis offers stereoselective routes to chiral aminopropanols through enzyme-mediated transformations.

- Immobilized enzymes or whole-cell biocatalysts can convert halogenated precursors to amino alcohols.

- Enzymatic resolution can enhance enantiomeric purity.

- Extraction with organic solvents (e.g., toluene, ethyl acetate) is used to isolate products.

These methods are advantageous for producing optically active compounds under mild conditions.

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations | Typical Yield |

|---|---|---|---|---|---|

| Reduction of amino acid/ester | 3-Amino-3-(5-chloro-2-methoxyphenyl)propionic acid/ester | LiAlH4, THF, reflux, inert atmosphere | Straightforward, widely used | Requires careful handling of LiAlH4, moderate yield | 50-70% |

| Nucleophilic substitution | 3-chloro-1-(5-chloro-2-methoxyphenyl)propan-1-ol | Sodium iodide, methylamine, solvent extraction | High selectivity, scalable | Multi-step, halogenated intermediates may be sensitive | Moderate to good |

| Aziridine ring-opening | trans-2-aryl-3-(hydroxymethyl)aziridines | Heating with amines in methanol or aqueous acid | Regio- and stereoselective, versatile | Requires aziridine synthesis, potential regioisomer mixtures | Good to excellent |

| Enzymatic biocatalysis | Halogenated or related precursors | Immobilized enzymes, mild conditions, solvent extraction | High stereoselectivity, environmentally friendly | Enzyme availability, scale-up challenges | Variable, often good |

- Reaction conditions such as temperature, solvent choice, and atmosphere critically influence yield and purity.

- LiAlH4 reductions require anhydrous and inert conditions to prevent side reactions.

- Halogenated intermediates must be handled carefully due to potential instability and toxicity.

- Aziridine ring-opening reactions benefit from microwave irradiation to reduce reaction times and improve regioselectivity.

- Enzymatic methods offer chiral synthesis but may require optimization of enzyme source and immobilization techniques.

- Multiple extraction steps with solvents like toluene, ethyl acetate, or methyl tert-butyl ether enhance product recovery.

- Purification by recrystallization or chromatography ensures removal of side products and unreacted starting materials.

The preparation of this compound can be achieved through several robust synthetic routes, each with distinct advantages and challenges. Reduction of amino acid derivatives with lithium aluminium hydride remains a classical and reliable method. Nucleophilic substitution on halogenated intermediates and aziridine ring-opening strategies provide alternative pathways with potential for stereocontrol. Enzymatic biocatalysis is an emerging approach offering stereoselectivity and green chemistry benefits. Selection of the optimal method depends on the desired scale, stereochemical requirements, and available resources.

This comprehensive analysis integrates data from patents and peer-reviewed literature, ensuring a professional and authoritative overview suitable for advanced research and industrial application.

化学反应分析

Types of Reactions

3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the chloro group or to convert the amino group to an amine.

Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of substituted aromatic compounds.

科学研究应用

Scientific Research Applications

3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol has been investigated for various applications:

Medicinal Chemistry

The compound is explored for its role in developing new pharmaceuticals, particularly as a precursor for synthesizing β-blockers and other therapeutic agents. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug development.

Biological Studies

In biochemical research, this compound is utilized to study enzyme interactions and metabolic pathways. Its ability to form hydrogen bonds and engage in hydrophobic interactions makes it valuable for investigating protein-ligand interactions.

Chemical Synthesis

As an intermediate in organic synthesis, it serves as a building block for creating complex molecules, including dyes and pesticides. Its unique structure allows for the modification of functional groups, enabling the synthesis of derivatives with varied properties.

Case Study 1: Development of β-blockers

Research has demonstrated that derivatives of this compound exhibit β-blocking activity. A study published in a peer-reviewed journal highlighted how modifications to this compound led to enhanced efficacy and selectivity in targeting β-adrenergic receptors, which are crucial in managing cardiovascular diseases.

Case Study 2: Enzyme Inhibition Studies

Another study focused on the compound's role as an enzyme inhibitor. The findings indicated that it could effectively inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent in metabolic disorders.

作用机制

The mechanism of action of 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

The most direct analog is 3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol (CAS: 1247159-59-6), which substitutes chlorine with bromine at the 5-position of the phenyl ring . Key differences include:

| Property | 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol | 3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol |

|---|---|---|

| Molecular Weight | ~229.7 g/mol (Cl) | ~274.1 g/mol (Br) |

| Halogen Electronegativity | Higher (Cl: 3.0) | Lower (Br: 2.8) |

| Polarizability | Lower | Higher (Br is more polarizable) |

| Lipophilicity (logP) | Moderate | Higher (due to bromine’s larger size) |

| Reactivity | More reactive in electrophilic substitution | Slower substitution due to weaker C-Br bond |

Substitution Pattern Variations

Methoxy Group Position

Compounds with methoxy groups in positions other than 2- (e.g., 4-methoxy) would alter electronic effects on the aromatic ring.

Amino Group Branching

Compared to branched analogs (e.g., 3-amino-2-methylpropan-1-ol derivatives), the linear propanol chain in the target compound may reduce steric hindrance, improving reactivity in nucleophilic reactions or hydrogen bonding.

Physicochemical Properties and Trends

Boiling Points and Intermolecular Forces

While direct data for the target compound is unavailable, highlights that boiling points of alcohols increase with molecular weight and hydrogen bonding capacity . The target compound’s hydroxyl and amino groups enable extensive hydrogen bonding, likely resulting in a higher boiling point than simpler alcohols (e.g., propan-1-ol, ~97°C).

生物活性

3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound features an amino group that can engage in hydrogen bonding and a chloro-substituted methoxyphenyl moiety that enhances its lipophilicity and potential interactions with biological targets. The structural formula can be represented as follows:

The biological activity of this compound primarily stems from its interactions with various enzymes and receptors:

- Enzyme Interaction : The amino group can form hydrogen bonds with active sites of enzymes, while the aromatic ring participates in π-π interactions. This dual interaction mode may modulate enzyme activity, influencing metabolic pathways.

- Receptor Modulation : Preliminary studies suggest that the compound may act on G protein-coupled receptors (GPCRs), which are pivotal in numerous signaling pathways. Its structural similarity to known ligands could facilitate binding to these receptors, altering physiological responses.

Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties. A study employing the DPPH radical scavenging method demonstrated that certain derivatives had antioxidant activities approximately 1.4 times greater than ascorbic acid, a well-known antioxidant .

Anticancer Potential

The anticancer activity of the compound has been evaluated against various cancer cell lines. Notably, it showed enhanced cytotoxicity against human glioblastoma (U-87) cells compared to triple-negative breast cancer (MDA-MB-231) cells. The MTT assay results highlighted that certain derivatives were significantly more effective in inhibiting cell viability in U-87 cells .

Case Studies

Case Study 1: Antioxidant Screening

A series of novel derivatives were synthesized and tested for their antioxidant activity using the DPPH method. The results indicated that compounds derived from this compound exhibited potent radical scavenging capabilities, outperforming traditional antioxidants like ascorbic acid.

| Compound | DPPH Scavenging Activity (IC50 µM) | Comparison to Ascorbic Acid |

|---|---|---|

| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | 15.6 | 1.4 times higher |

| 3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide | 18.2 | 1.35 times higher |

Case Study 2: Anticancer Activity

In vitro studies demonstrated the cytotoxic effects of the compound on U-87 and MDA-MB-231 cell lines.

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| U-87 | 12.5 | High cytotoxicity |

| MDA-MB-231 | 25.0 | Moderate cytotoxicity |

常见问题

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol?

- Methodological Answer : The compound can be synthesized via reduction of a nitro precursor. For example, 3-(5-chloro-2-methoxyphenyl)-2-nitropropene can be reduced using sodium borohydride (NaBH₄) in ethanol at 0–25°C. Alternatively, catalytic hydrogenation with palladium on carbon (Pd/C) under H₂ pressure (1–3 atm) in tetrahydrofuran (THF) is suitable for scalable production. These methods prioritize yield (70–85%) and purity (>95%) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation of aerosols (H332 hazard) .

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319) .

- Storage : Store at 2–8°C in a dry, sealed container to prevent degradation .

- Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and avoid water flushing to prevent environmental contamination .

Q. Which spectroscopic techniques are optimal for structural confirmation?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to verify the amine (-NH₂), hydroxyl (-OH), and aromatic substituents (e.g., 5-chloro-2-methoxyphenyl).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion ([M+H]⁺) and fragmentation pattern validation.

- FT-IR : Peaks at ~3350 cm⁻¹ (N-H/O-H stretch) and ~1250 cm⁻¹ (C-O of methoxy group) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

- Methodological Answer :

- Chiral Catalysts : Use (R)- or (S)-BINAP ligands with ruthenium catalysts for asymmetric hydrogenation of prochiral intermediates (e.g., ketones).

- Resolution Techniques : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by recrystallization. Optical purity ≥98% ee is achievable, as demonstrated in similar amino alcohols .

Q. What strategies resolve contradictions in reaction yield data between nitro reduction methods?

- Methodological Answer :

- Parameter Optimization : Compare NaBH₄ (room temperature, 1–4 hrs) vs. catalytic hydrogenation (50°C, 6–12 hrs). Hydrogenation may offer higher scalability but requires strict moisture control.

- Impurity Analysis : Use HPLC with chiral columns to identify byproducts (e.g., over-reduced amines or racemization). Adjust solvent polarity (e.g., THF vs. ethanol) to minimize side reactions .

Q. How do the chloro and methoxy substituents influence reactivity in downstream applications?

- Methodological Answer :

- Electron Effects : The electron-withdrawing chloro group enhances electrophilicity at the phenyl ring, facilitating nucleophilic aromatic substitution.

- Steric Hindrance : The methoxy group’s ortho position may hinder access to the amine group, requiring tailored protecting groups (e.g., Boc) during functionalization .

Q. What crystallographic approaches validate the compound’s stereochemistry?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。